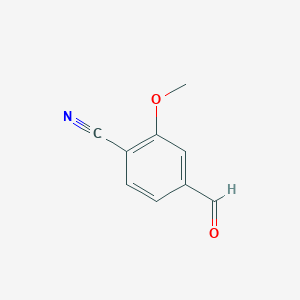

4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene

説明

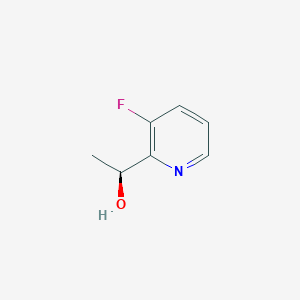

Molecular Structure Analysis

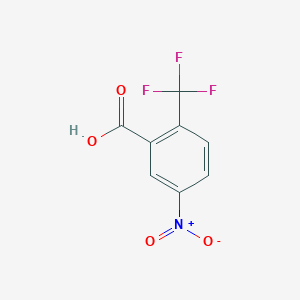

The molecular structure of this compound would be characterized by the presence of a benzene ring, which confers aromaticity and stability. The bromine and chlorine atoms are likely to be ortho to each other on the benzene ring, based on the name of the compound. The methoxy and phenoxymethyl groups are also attached to the benzene ring .Chemical Reactions Analysis

As an aromatic compound, “4-Bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene” could undergo electrophilic aromatic substitution reactions. The presence of electron-donating methoxy and phenoxymethyl groups could make the benzene ring more reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. As an aromatic compound with halogen substituents, it’s likely to be relatively stable and non-reactive under normal conditions. The presence of the methoxy and phenoxymethyl groups could increase its solubility in organic solvents .科学的研究の応用

Photochemical Reactions

Mitsunobu Nakamura et al. (1993) explored the photosubstitution of diethyl methoxyphenyl phosphate, which leads to the formation of compounds like 4-bromo-methoxybenzenes. This process involves singlet excited states and is influenced by acidic media. Further irradiation results in dehalogenation, producing methoxybenzene directly through homolytic PO-Ar bond cleavage (Nakamura, Osako, Okamoto & Takamuku, 1993).

Environmental Presence and Origin

U. Führer and K. Ballschmiter (1998) identified various halogenated methoxybenzenes, including bromochloromethoxybenzenes, in the marine troposphere of the Atlantic Ocean. They found these compounds, which have both biogenic and anthropogenic origins, in air samples and noted different concentration profiles for chloroanisoles and bromoanisoles in different hemispheres (Führer & Ballschmiter, 1998).

Electrochemical Applications

I. López, S. Dabos-Seignon, and T. Breton (2019) discussed the electrochemical deposition of diazonium salts, including 4-bromobenzene diazonium, on carbon surfaces. They used redox mediators to control the deposition, which could be relevant for the manipulation of compounds like 4-bromo-2-(4-chlorophenoxymethyl)-1-methoxybenzene (López, Dabos-Seignon & Breton, 2019).

Mesogenic Properties

B. Bertini et al. (2003) synthesized compounds from 1-bromo-4-methoxybenzene and other related compounds. They explored the influence of phenyl substituents on the mesogenic properties of these compounds, which is significant for liquid crystal technologies (Bertini, Perrin, Sinou, Thozet & Vill, 2003).

Radical Cyclisation

A. Esteves, E. Ferreira, and M. J. Medeiros (2007) investigated the controlled-potential reduction of various bromoethers, including 1-[2-bromo-2-methoxy-2-(prop-2'-ynyloxy)ethyl]benzene. They used nickel(I) tetramethylcyclam in the process, which might be applicable in synthesizing derivatives of this compound (Esteves, Ferreira & Medeiros, 2007).

作用機序

将来の方向性

特性

IUPAC Name |

4-bromo-2-[(4-chlorophenoxy)methyl]-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrClO2/c1-17-14-7-2-11(15)8-10(14)9-18-13-5-3-12(16)4-6-13/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLBAPWHXOLIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)COC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)

![3-Ethyl-1-[2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B1444796.png)

![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)

![5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1444801.png)